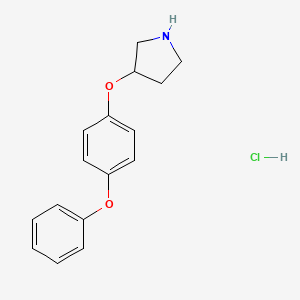
3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride
Descripción general
Descripción
3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C16H17NO2•HCl and a molecular weight of 291.77 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can greatly influence the biological activity of the resulting compounds .Molecular Structure Analysis
The molecular structure of 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Research has shown that 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride is involved in the synthesis of novel aromatic diamine monomers. These monomers, such as 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP), have been successfully synthesized and used to create a series of polyimides through polycondensation with various aromatic dianhydrides. The resulting polymers demonstrate good solubility in common organic solvents, high thermal stability, and excellent hydrophobicity, making them suitable for applications in high-performance materials (Xiaohua Huang et al., 2017).
Material Science Applications
The research has also explored the miscibility and intermolecular specific interactions in blends of poly(hydroxyether of bisphenol A) and poly(4-vinyl pyridine), with findings indicating complete miscibility and the presence of strong intermolecular specific interactions. This research highlights the potential of using these materials in various applications, including the development of new polymer blends with enhanced physical properties (Sixun Zheng & Y. Mi, 2003).
Organic Chemistry and Catalysis
In organic chemistry, 3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride derivatives have been utilized in catalytic processes. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been employed as a recyclable catalyst for the acylation of inert alcohols and phenols, demonstrating the compound's utility in facilitating efficient organic transformations (Zhihui Liu et al., 2014).
Advanced Polymer Design
The synthesis and characterization of organosoluble, thermal stable, and hydrophobic polyimides derived from related compounds highlight their significance in the development of new materials with desirable properties for industrial applications. These materials exhibit high glass transition temperatures, thermal stability, and hydrophobicity, making them ideal for use in environments requiring robust and durable materials (Xiaohua Huang et al., 2017).
Propiedades
IUPAC Name |
3-(4-phenoxyphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)18-14-6-8-15(9-7-14)19-16-10-11-17-12-16;/h1-9,16-17H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKGJJYPXXSRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Phenoxyphenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



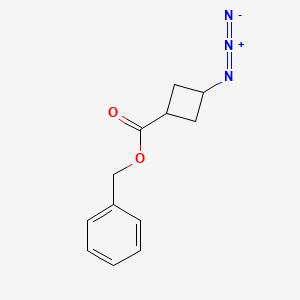
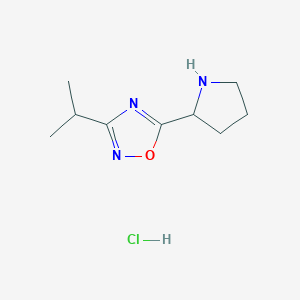
![tert-Butyl 7-iodo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B1531998.png)

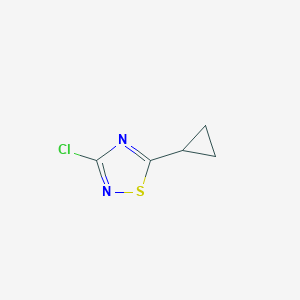

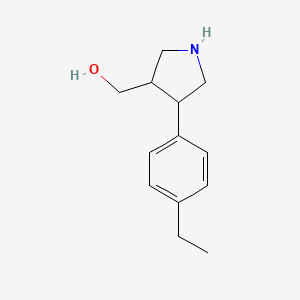

![6-Ethyl-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532005.png)

![5-Ethyl-7-phenyl-2,5,8-triazaspiro[3.4]oct-7-en-6-one](/img/structure/B1532009.png)
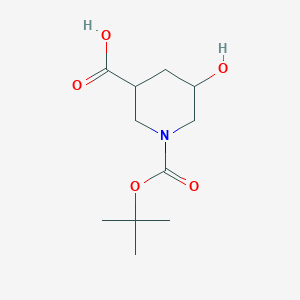
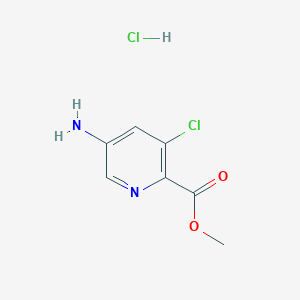
![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)